Cas no 101258-23-5 (5-Chloro-3-ethyl-1,2,4-thiadiazole)
5-Chloro-3-ethyl-1,2,4-thiadiazole Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Thiadiazole,5-chloro-3-ethyl-
- 5-CHLORO-3-ETHYL-1,2,4-THIADIAZOLE
- 1,2,4-Thiadiazole,5-chloro-3-ethyl
- 3-Aethyl-5-chlor-[1,2,4]thiadiazol
- 3-Ethyl-5-chlor-1,2,4-thiadiazol
- 3-ethyl-5-chloro-[1,2,4]thiadiazole
- 5-chloro-3-ethyl-[1,2,4]thiadiazole
- 1,2,4-Thiadiazole, 5-chloro-3-ethyl-
- EN300-87245
- DTXSID30563759
- AKOS006331686
- 101258-23-5
- MFCD09743897
- BEA25823
- FT-0692699
- SCHEMBL1713593
- 5-Chloro-3-ethyl-1,2,4-thiadiazole
-
- MDL: MFCD09743897
- Inchi: 1S/C4H5ClN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3
- InChI Key: NWPLNDNOAIZDHV-UHFFFAOYSA-N
- SMILES: ClC1=NC(CC)=NS1
Computed Properties
- Exact Mass: 147.98600
- Monoisotopic Mass: 147.9861970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 80.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Density: 1.349
- Boiling Point: 234.1 °C at 760 mmHg
- Flash Point: 95.4 °C
- PSA: 54.02000
- LogP: 1.75390
5-Chloro-3-ethyl-1,2,4-thiadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-3-ethyl-1,2,4-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM484020-1g |
5-Chloro-3-ethyl-1,2,4-thiadiazole |
101258-23-5 | 97% | 1g |
$376 | 2023-02-19 | |
| abcr | AB420075-1 g |
5-Chloro-3-ethyl-1,2,4-thiadiazole |
101258-23-5 | 1 g |
€467.00 | 2023-07-18 | ||
| abcr | AB420075-5 g |
5-Chloro-3-ethyl-1,2,4-thiadiazole |
101258-23-5 | 5 g |
€722.60 | 2023-07-18 | ||
| abcr | AB420075-10 g |
5-Chloro-3-ethyl-1,2,4-thiadiazole |
101258-23-5 | 10 g |
€935.60 | 2023-07-18 | ||
| abcr | AB420075-25 g |
5-Chloro-3-ethyl-1,2,4-thiadiazole |
101258-23-5 | 25 g |
€1,361.60 | 2023-07-18 | ||
| TRC | C370373-25mg |
5-Chloro-3-ethyl-1,2,4-thiadiazole |
101258-23-5 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C370373-50mg |
5-Chloro-3-ethyl-1,2,4-thiadiazole |
101258-23-5 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C370373-250mg |
5-Chloro-3-ethyl-1,2,4-thiadiazole |
101258-23-5 | 250mg |
$ 250.00 | 2022-04-01 | ||
| Enamine | EN300-87245-0.05g |
5-chloro-3-ethyl-1,2,4-thiadiazole |
101258-23-5 | 95% | 0.05g |
$53.0 | 2023-09-02 | |
| Enamine | EN300-87245-0.1g |
5-chloro-3-ethyl-1,2,4-thiadiazole |
101258-23-5 | 95% | 0.1g |
$83.0 | 2023-09-02 |
5-Chloro-3-ethyl-1,2,4-thiadiazole Suppliers
5-Chloro-3-ethyl-1,2,4-thiadiazole Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 5-Chloro-3-ethyl-1,2,4-thiadiazole
Research Brief on 5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS: 101258-23-5): Recent Advances and Applications
5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS: 101258-23-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and agrochemical development. Recent studies have explored its potential as a bioactive scaffold, particularly in the design of novel antimicrobial, antifungal, and anticancer agents. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, mechanistic insights, and therapeutic potential.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural modifications of 5-Chloro-3-ethyl-1,2,4-thiadiazole to enhance its bioactivity. The study demonstrated that derivatives of this compound exhibit potent inhibitory effects against bacterial efflux pumps, a critical mechanism in antibiotic resistance. The team employed molecular docking and in vitro assays to validate the interactions between the thiadiazole core and bacterial membrane proteins, suggesting its promise as a lead compound for combating multidrug-resistant pathogens.
Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 5-Chloro-3-ethyl-1,2,4-thiadiazole was incorporated into hybrid molecules targeting fungal infections. The study revealed that the compound's chloro and ethyl substituents play a pivotal role in disrupting fungal cell wall biosynthesis, with minimal cytotoxicity to mammalian cells. These findings underscore its potential as a selective antifungal agent, particularly against Candida albicans and Aspergillus fumigatus.
Beyond antimicrobial applications, recent research has also explored the anticancer properties of 5-Chloro-3-ethyl-1,2,4-thiadiazole. A 2024 preprint in ChemRxiv detailed its ability to induce apoptosis in triple-negative breast cancer (TNBC) cells by modulating reactive oxygen species (ROS) levels. The compound's thiadiazole ring was shown to chelate metal ions, thereby generating oxidative stress in cancer cells while sparing normal tissues. This dual mechanism positions it as a candidate for further preclinical evaluation.
From a synthetic chemistry perspective, advancements in green chemistry have enabled more efficient routes to produce 5-Chloro-3-ethyl-1,2,4-thiadiazole. A recent ACS Sustainable Chemistry & Engineering paper described a solvent-free, catalyst-free cyclization method that improves yield (up to 92%) and reduces environmental impact. This innovation addresses scalability challenges previously associated with its industrial production.
In conclusion, 5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS: 101258-23-5) continues to emerge as a multifaceted tool in chemical biology, with recent studies expanding its applications in drug development and sustainable synthesis. Future research should focus on optimizing its pharmacokinetic properties and exploring synergistic combinations with existing therapeutics to maximize clinical translatability.
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